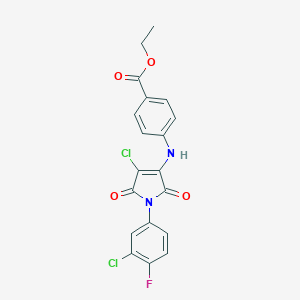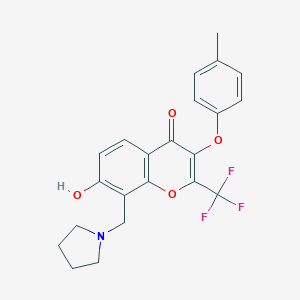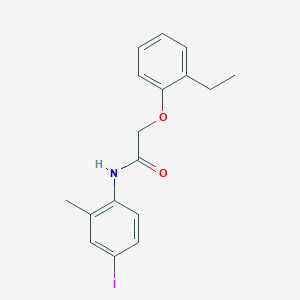![molecular formula C22H22O5 B285177 pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B285177.png)
pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate, also known as PAC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PAC belongs to the family of coumarin derivatives and has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant response genes. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. Furthermore, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells through the regulation of various proteins involved in these processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can lead to the prevention of various diseases. This compound has also been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Furthermore, this compound has been found to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate in lab experiments is its high purity and yield. This allows for accurate and reproducible results. Additionally, this compound has been found to exhibit low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions for the study of pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate. One area of research is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the prevention and treatment of various diseases. Furthermore, the use of this compound in combination with other compounds could lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
Pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can be synthesized through a multi-step process that involves the reaction of 4-phenylcoumarin with pentyl bromide, followed by the addition of acetic anhydride. The final product is obtained through a purification process using column chromatography. This method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
Pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has been found to have potential applications in various scientific research fields. It has been shown to exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. This compound has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, this compound has been studied for its anticancer properties, as it has been found to induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C22H22O5 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
pentyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C22H22O5/c1-2-3-7-12-25-22(24)15-26-17-10-11-18-19(16-8-5-4-6-9-16)14-21(23)27-20(18)13-17/h4-6,8-11,13-14H,2-3,7,12,15H2,1H3 |
Clave InChI |
XWERTZGEXLSSDI-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
SMILES canónico |
CCCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)

![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)

![2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide](/img/structure/B285104.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)

![5-(2,4-Dichloro-benzylsulfanyl)-3-propyl-1H-[1,2,4]triazole](/img/structure/B285116.png)
![Methyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285121.png)


